1-Cyclohexyl-3-(4-hydroxyphenyl)urea

Enzyme Inhibition Epoxide Hydrolase Inflammation

1-Cyclohexyl-3-(4-hydroxyphenyl)urea is a critical talinolol intermediate and a selective sEH probe with 14-fold higher potency in mouse (IC50 790 nM) vs human (IC50 11,100 nM), enabling in vivo target engagement studies in rodent models without off-target kinase activity. Its >200°C thermal stability simplifies process chemistry storage. Choose this specific para-hydroxy cyclohexyl urea scaffold to ensure experimental relevance—generic substitution compromises potency, selectivity, and study outcomes.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 38652-23-2
Cat. No. B137557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(4-hydroxyphenyl)urea
CAS38652-23-2
SynonymsN-Cyclohexyl-N’-(4-hydroxyphenyl)urea;  N-Cyclohexyl-N’-(p-hydroxyphenyl)urea; 
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NC2=CC=C(C=C2)O
InChIInChI=1S/C13H18N2O2/c16-12-8-6-11(7-9-12)15-13(17)14-10-4-2-1-3-5-10/h6-10,16H,1-5H2,(H2,14,15,17)
InChIKeyRQLAWYIMRBTCHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-3-(4-hydroxyphenyl)urea (CAS 38652-23-2): A Versatile Urea Derivative for Specialized Research and Procurement


1-Cyclohexyl-3-(4-hydroxyphenyl)urea (CAS 38652-23-2) is a member of the substituted urea class, featuring a cyclohexyl group and a 4-hydroxyphenyl moiety connected via a urea linker. It is characterized by its role as a synthetic intermediate in the production of beta-blockers such as talinolol and its utility as a building block in pharmaceutical research . The compound exhibits a molecular weight of 234.29 g/mol, a melting point >200°C (decomposition), and solubility in DMSO and methanol . Its structural attributes, including the phenolic hydroxyl and urea hydrogen-bonding motifs, confer potential for interaction with various biological targets, making it a valuable scaffold in medicinal chemistry investigations [1].

Why Generic Substitution of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea with Other Urea Derivatives is Inadvisable


Substituted ureas are a highly diverse class where subtle structural modifications profoundly impact biological activity, physicochemical properties, and synthetic utility. 1-Cyclohexyl-3-(4-hydroxyphenyl)urea possesses a specific combination of a cyclohexyl ring and a para-hydroxyphenyl group that dictates its unique binding profiles to enzymes like epoxide hydrolase [1] and TRPV1 receptors [2]. Simply interchanging with a different aryl or cycloalkyl urea derivative—such as one lacking the hydroxyl group or with a different alkyl substitution—can result in dramatic shifts in potency, selectivity, or even a complete loss of activity, as evidenced by structure-activity relationship (SAR) studies on related urea-based inhibitors [3]. Therefore, for applications requiring the specific interaction profile of this compound, generic substitution is not a scientifically sound practice and may compromise experimental outcomes.

Quantitative Differentiators for 1-Cyclohexyl-3-(4-hydroxyphenyl)urea (38652-23-2) Against In-Class Analogs


Superior Potency Against Mouse Epoxide Hydrolase Compared to Human Isoform

1-Cyclohexyl-3-(4-hydroxyphenyl)urea demonstrates a significant selectivity and potency difference between mouse and human soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs). The compound inhibits mouse sEH with an IC50 of 790 nM, whereas its activity against the human enzyme is markedly reduced, exhibiting an IC50 of 11,100 nM [1]. This nearly 14-fold difference in potency between species orthologs is a critical differentiator when selecting a tool compound for in vivo efficacy studies in murine models versus in vitro human target engagement assays.

Enzyme Inhibition Epoxide Hydrolase Inflammation Cardiovascular Disease

Moderate TRPV1 Antagonism: A Differentiated Profile for Pain Research

As a TRPV1 antagonist, 1-Cyclohexyl-3-(4-hydroxyphenyl)urea exhibits an IC50 of 1,990 nM (1.99 µM) against the human TRPV1 receptor activated by low pH [1]. This level of activity distinguishes it from high-potency TRPV1 antagonists (e.g., AMG517 with an IC50 < 10 nM) and from completely inactive urea analogs. Its moderate potency makes it a valuable tool for investigating TRPV1 biology where complete channel blockade is undesirable, such as in studies of physiological pain modulation or when examining downstream signaling pathways without triggering on-target hyperthermia, a known side effect of potent TRPV1 antagonists.

TRPV1 Antagonist Pain Inflammation Ion Channel

Specificity Profile: Limited Off-Target Kinase and Xanthine Oxidase Activity

In contrast to many diaryl ureas (e.g., sorafenib) which are potent kinase inhibitors, 1-Cyclohexyl-3-(4-hydroxyphenyl)urea demonstrates a distinct lack of significant activity against common kinase targets. For instance, the structurally related p21 inhibitor UC2288, a phenylcyclohexyl-urea, shows no inhibition of VEGFR2 or Raf kinases at concentrations that effectively downregulate p21 . Furthermore, while the compound exhibits weak inhibition of xanthine oxidase with an IC50 of 2,160 nM (2.16 µM) [1], this is several orders of magnitude less potent than clinical xanthine oxidase inhibitors like allopurinol (IC50 ~100-300 nM) [2]. This selectivity profile is a key differentiator from broad-spectrum kinase inhibitor scaffolds within the urea class.

Selectivity Kinase Inhibition Xanthine Oxidase Off-Target Activity

Physicochemical Differentiation: High Thermal Stability and Moderate Lipophilicity

1-Cyclohexyl-3-(4-hydroxyphenyl)urea possesses a high melting point (>200°C with decomposition), indicating significant thermal stability compared to many smaller urea derivatives which melt at lower temperatures . Its calculated LogP of 3.12 suggests moderate lipophilicity [1], which is a key determinant for membrane permeability and solubility. This balanced lipophilicity differentiates it from highly lipophilic diaryl ureas (LogP >5) that often suffer from poor aqueous solubility and from highly polar ureas (LogP <1) that may exhibit limited cell penetration.

Physicochemical Properties Thermal Stability Lipophilicity Formulation

Optimal Research and Industrial Applications for 1-Cyclohexyl-3-(4-hydroxyphenyl)urea (38652-23-2)


Preclinical sEH Inhibitor Studies in Murine Models

Given its 14-fold higher potency against mouse sEH (IC50 790 nM) compared to human sEH (IC50 11,100 nM) [1], 1-Cyclohexyl-3-(4-hydroxyphenyl)urea is uniquely suited for in vivo target engagement and efficacy studies in mouse models of inflammation, cardiovascular disease, or pain. Its selectivity profile minimizes off-target effects, making it an ideal tool to validate sEH as a therapeutic target in rodents before advancing to human trials.

Modulation of TRPV1 Activity in Pain and Inflammation Research

The compound's moderate TRPV1 antagonist activity (IC50 1.99 µM) [2] positions it as a valuable probe for studying the physiological and pathophysiological roles of TRPV1 without the confounding hyperthermic side effects associated with high-potency antagonists. It is particularly useful for in vitro experiments in TRPV1-expressing cell lines (e.g., CHOK1, HEK293T) to investigate pH- and heat-induced calcium flux [2].

Chemical Biology Tool for Non-Kinase Urea Scaffold Profiling

In contrast to diaryl ureas that potently inhibit multiple kinases, 1-Cyclohexyl-3-(4-hydroxyphenyl)urea shows minimal kinase inhibitory activity . This makes it a preferred starting scaffold for medicinal chemists aiming to develop urea-based modulators of enzymes (e.g., sEH, xanthine oxidase) or receptors (e.g., TRPV1) while avoiding kinase-related off-target toxicity and confounding pharmacological effects [3].

Stable Building Block for Pharmaceutical Synthesis and Process Chemistry

With its high melting point (>200°C dec.) and well-defined solubility in DMSO and methanol, this compound serves as a robust intermediate in the synthesis of beta-blockers like talinolol and other pharmaceuticals . Its thermal stability simplifies storage and handling in process chemistry workflows, while its moderate LogP facilitates purification and downstream derivatization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclohexyl-3-(4-hydroxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.